K145 hydrochloride, known chemically as 3-(4-butoxyphenyl)-1-(2-chloro-4-(methylsulfonyl)phenyl)thiazolidine-2,4-dione, is a selective inhibitor of sphingosine kinase 2. This compound is primarily studied for its potential therapeutic applications in various diseases, particularly those involving sphingosine kinase pathways. The compound's significance stems from its role in modulating cellular signaling pathways, which can influence cell proliferation and survival.
K145 hydrochloride is classified as a small molecule compound and falls under the category of thiazolidine derivatives. It has been identified and characterized in various pharmacological studies, particularly focusing on its inhibitory effects on sphingosine kinase 2, a key enzyme involved in lipid signaling pathways. The compound is sourced from synthetic processes aimed at optimizing its efficacy and bioavailability.
The synthesis of K145 hydrochloride involves several key steps:
K145 hydrochloride has a molecular formula of and a molecular weight of approximately 368.92 g/mol. The compound features a thiazolidine ring, which contributes to its biological activity. Notably, it contains functional groups that facilitate interactions with sphingosine kinase 2.
The structural characteristics can be visualized through computational modeling techniques, which help in understanding how K145 interacts with its target enzyme. For instance, docking studies reveal that K145 forms hydrogen bonds with specific residues in sphingosine kinase 2, enhancing its binding affinity .
K145 hydrochloride primarily acts through inhibition of sphingosine kinase 2. The mechanism involves:
The reaction kinetics can be analyzed using Lineweaver-Burk plots to determine parameters such as (inhibition constant), which has been reported as approximately .
The mechanism by which K145 exerts its effects involves several steps:
K145 hydrochloride exhibits several notable physical and chemical properties:
Analytical methods like Fourier Transform Infrared Spectroscopy (FTIR) and Ultraviolet-Visible Spectroscopy (UV-Vis) are employed to characterize these properties further .
K145 hydrochloride has several potential scientific applications:
The thiazolidine-2,4-dione (TZD) scaffold serves as a privileged structural motif in medicinal chemistry due to its proven versatility in targeting diverse biological pathways. In K145 hydrochloride (3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione hydrochloride), this core was strategically modified to mimic the endogenous sphingosine substrate of sphingosine kinases (SphKs). The design incorporated three critical regions: (1) a 3-(2-aminoethyl) substituent mimicking sphingosine’s amino-alcohol "head"; (2) a 5-benzylidene spacer enabling extended conjugation; and (3) a 4-butoxyphenyl "tail" enhancing lipophilicity and target engagement [1] [3]. Molecular modeling confirmed that the TZD core’s planar conformation allowed optimal positioning within SphK2’s substrate-binding pocket, with the butoxy chain occupying a hydrophobic subdomain inaccessible to SphK1 [3]. This scaffold choice was further validated by the TZD moiety’s established role in modulating kinase interactions, as seen in PPARγ-targeting antidiabetics, though K145’s effects are PPARγ-independent [5] [6].
Table 1: Key Structural Modifications of the TZD Scaffold in K145
Region | Chemical Feature | Biological Rationale |
---|---|---|
Position 3 | 2-Aminoethyl group | Mimics sphingosine headgroup; enhances cationic charge for membrane penetration |
Position 5 | Benzylidene double bond | Enforces planarity; critical for π-stacking in SphK2 catalytic site |
Aromatic tail | 4-Butoxyphenyl propylidene | Provides hydrophobicity for substrate-channel access; determines isoform selectivity |
K145 hydrochloride was synthesized via a convergent five-step route (Table 2), with the Knoevenagel condensation as the pivotal transformation. The process initiated with 4-butoxybenzaldehyde (8), which underwent reflux with Meldrum’s acid and piperidine to yield an intermediate carboxylic acid. Subsequent decarboxylation and reduction generated 3-(4-butoxyphenyl)propionaldehyde (10) [3] [6]. Parallelly, thiazolidine-2,4-dione was N-alkylated with tert-butoxycarbonyl (Boc)-protected 2-aminoethyl bromide, introducing the cationic headgroup. The Boc-protected intermediate 13 was then condensed with aldehyde 10 under Knoevenagel conditions (toluene, piperidine/acetic acid, 110°C) to afford the Z-configured benzylidene adduct 6a–d in 78–87% yield [3] [6]. Final Boc deprotection with HCl yielded K145 hydrochloride as a crystalline solid. Critical intermediates were characterized via NMR and HRMS:
Table 2: Synthetic Route to K145 Hydrochloride
Step | Reaction | Key Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|---|
1 | Aldol condensation | Meldrum’s acid, piperidine, reflux | Carboxylic acid derivative | 85 |
2 | Decarboxylation/reduction | NaBH₄, NiCl₂; then HCl | 3-(4-Butoxyphenyl)propionaldehyde (10) | 76 |
3 | N-Alkylation | Boc-2-aminoethyl bromide, K₂CO₃ | Boc-protected TZD amine | 82 |
4 | Knoevenagel condensation | Piperidine/AcOH, toluene, 110°C | Boc-K145 adduct | 85 |
5 | Deprotection | HCl in dioxane | K145 hydrochloride | 95 |
SAR analysis revealed that subtle alterations in K145’s structure profoundly impacted potency and isoform selectivity:
Biochemical assays demonstrated substrate-competitive inhibition (Kᵢ = 6.4 ± 0.7 µM against SphK2), validated via Lineweaver-Burk plots showing increased Kₘ with unchanged Vₘₐₓ [1] [3] [8]. Selectivity profiling confirmed >50-fold preference for SphK2 (IC₅₀ = 4.3 µM) over SphK1 (no inhibition at 10 µM) and 11 other kinases [3] [7]. However, recent studies indicate complex off-target effects: K145 elevates dihydrosphingosine-1-phosphate (dhS1P) in cells by inhibiting dihydroceramide desaturase (DES), complicating mechanistic interpretations [2]. Despite this, K145 remains a valuable chemical probe compared to newer triazole-based inhibitors (e.g., compound 21g, IC₅₀ = 0.23 µM), as its SAR directly informed second-generation designs [4].
Table 3: SAR Summary of K145 Analogues
Structural Modification | SphK2 IC₅₀ (µM) | SphK1 Inhibition | Selectivity Ratio (SphK2:SphK1) |
---|---|---|---|
K145 (reference) | 4.3 | >10 µM (no inhibition) | >50 |
Removal of 2-aminoethyl group | >50 | Not tested | Undefined |
Saturation of C5=C bond | >20 | Not tested | Undefined |
Replacement of butoxy with methoxy | >50 | Not tested | Undefined |
E-isomer of benzylidene linker | 18.9 | >10 µM (no inhibition) | ~2 |
Rhodanine core replacement | 12.7 | Partial at 10 µM | <5 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7